molecular formula C11H10N6 B11882059 9-Phenyl-9h-purine-2,6-diamine CAS No. 6318-28-1

9-Phenyl-9h-purine-2,6-diamine

Katalognummer: B11882059
CAS-Nummer: 6318-28-1
Molekulargewicht: 226.24 g/mol
InChI-Schlüssel: FWVWGDOXXJFICO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Phenyl-9h-purine-2,6-diamine is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a phenyl group attached to the ninth position of the purine ring, and amino groups at the second and sixth positions. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 9-phenylpurine with ammonia or an amine under suitable conditions to introduce the amino groups at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

9-Phenyl-9h-purine-2,6-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives .

Wissenschaftliche Forschungsanwendungen

9-Phenyl-9h-purine-2,6-diamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-Phenyl-9h-purine-2,6-diamine involves its interaction with specific molecular targets. It has been found to inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation. This inhibition leads to the arrest of the cell cycle and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the phenyl group at the ninth position in 9-Phenyl-9h-purine-2,6-diamine imparts unique biological properties, making it a potent inhibitor of enzymes involved in DNA synthesis. This structural modification enhances its lipophilicity and ability to enter cells through passive diffusion, distinguishing it from other purine derivatives .

Eigenschaften

CAS-Nummer

6318-28-1

Molekularformel

C11H10N6

Molekulargewicht

226.24 g/mol

IUPAC-Name

9-phenylpurine-2,6-diamine

InChI

InChI=1S/C11H10N6/c12-9-8-10(16-11(13)15-9)17(6-14-8)7-4-2-1-3-5-7/h1-6H,(H4,12,13,15,16)

InChI-Schlüssel

FWVWGDOXXJFICO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C=NC3=C(N=C(N=C32)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.